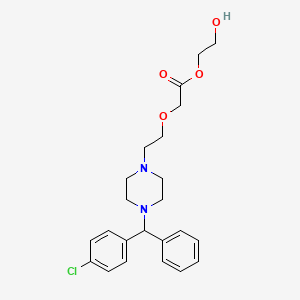

Cetirizine Polyethylene Glycol (PEG) Ester

Descripción

Evolution of Prodrug Strategies in Medicinal Chemistry

Prodrugs are pharmacologically inactive chemical derivatives of active drug molecules that undergo biotransformation in the body to release the parent drug. ijpsjournal.comijnrd.org This concept has become a vital tool in drug development to overcome limitations such as poor solubility, low bioavailability, rapid metabolism, and lack of site-specificity. ijpsjournal.comrsc.org

The strategy dates back to the 19th century, but the modern era of prodrug design was pioneered by Adrien Albert in 1958. ijnrd.org Initially, designs focused on simple chemical modifications, like creating esters or amides, primarily to improve oral absorption. These are often classified as "carrier-linked prodrugs," where an active drug is covalently linked to an inert carrier moiety. nih.govijpcbs.com The bond is designed to be cleaved chemically or enzymatically in vivo, releasing the active drug and a non-toxic carrier. ijpsjournal.comijpcbs.com

Over time, these strategies have evolved from simple carriers to intelligent, targeted systems. ijpsjournal.com Modern advancements include enzyme-targeted prodrugs and the use of nanocarriers to improve drug targeting and reduce systemic side effects. ijpsjournal.com Today, approximately 10% of all marketed drugs worldwide are considered prodrugs, a testament to the success and versatility of this approach in enhancing therapeutic efficacy and patient compliance. acs.org

Principles of Polyethylene (B3416737) Glycol (PEG)ylation in Drug Delivery Systems

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small-molecule drug. nih.govucl.ac.be PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for pharmaceutical applications. nih.govucl.ac.beresearchgate.net Its unique physicochemical properties make it an ideal candidate for modifying therapeutic agents. mdpi.com

The primary goal of PEGylation in drug delivery is to improve the pharmacokinetic and pharmacodynamic properties of the conjugated drug. ucl.ac.beresearchgate.net Key principles and advantages of this technique include:

The "Stealth Effect" : The PEG chain creates a hydrophilic shield around the drug molecule. mdpi.com This steric barrier hinders the adsorption of opsonin proteins, which mark foreign substances for clearance by the mononuclear phagocyte system (MPS). researchgate.net By preventing immune system detection, PEGylation imparts "stealth" properties to the drug carrier. mdpi.comresearchgate.net

Prolonged Circulation Time : By reducing interactions with degrading enzymes and decreasing kidney clearance due to the increased hydrodynamic size of the conjugate, PEGylation significantly extends the drug's residence time in the body. ucl.ac.beresearchgate.net

Enhanced Solubility : PEGylation can substantially increase the water solubility of hydrophobic drugs, which can improve their formulation and bioavailability. researchgate.net

Reduced Immunogenicity : The polymer can mask antigenic sites on the drug molecule, reducing or eliminating an immune response. ucl.ac.be

The effectiveness of PEGylation is influenced by factors such as the molecular weight, chain length, and density of the PEG molecules used. mdpi.com

Mechanistic Basis of Ester Linkages in Bioreversible Prodrug Design

In the design of carrier-linked prodrugs, the covalent bond connecting the parent drug to the carrier moiety is of critical importance. For drugs containing a carboxylic acid group, an ester linkage is a common and effective choice. nih.govebrary.net An ester bond is formed between the drug's carboxylic acid and a hydroxyl group on the carrier molecule.

The central principle of this design is bioreversibility. The ester bond is engineered to be stable in aqueous solutions across a range of pH values but susceptible to cleavage by enzymes within the body. nih.gov Esterases are ubiquitous enzymes found in the blood, liver, and other tissues that efficiently hydrolyze ester linkages. ijpcbs.comnumberanalytics.com This enzymatic hydrolysis regenerates the original carboxylic acid on the parent drug, releasing it in its active form. chapman.edu

An ideal ester prodrug should exhibit several key properties:

Chemical stability to prevent premature degradation. nih.gov

Resistance to hydrolysis during the absorption phase. nih.gov

Weak or no pharmacological activity of its own. nih.gov

Rapid and complete cleavage to the active drug after absorption. nih.gov

The rate of this enzymatic cleavage can be modulated by altering the chemical structure of the linker, allowing for either rapid or sustained release of the parent compound.

Significance of Cetirizine (B192768) as a Carboxylic Acid-Containing Pharmaceutical Agent for Ester Prodrug Derivatization

Cetirizine is a second-generation antihistamine that contains a highly reactive carboxylic acid functional group. researchgate.net This structural feature makes it an ideal candidate for derivatization into an ester prodrug. ebrary.netresearchgate.net The presence of the carboxylic acid allows for a straightforward esterification reaction with a molecule containing a hydroxyl group, such as polyethylene glycol (PEG). nih.gov

The reaction involves a nucleophilic acyl substitution, where the terminal hydroxyl group of a PEG molecule acts as a nucleophile, attacking the carbonyl carbon of cetirizine's carboxylic acid. This process results in the formation of a Cetirizine PEG Ester, effectively masking the polar carboxylic acid group.

Kinetic studies have demonstrated that cetirizine readily undergoes this esterification reaction with PEGs. nih.gov The rate of this reaction is influenced by temperature and the molecular weight of the PEG used. For instance, research has shown that the esterification of cetirizine is significantly faster in lower molecular weight PEGs, such as PEG 400, compared to higher molecular weight PEGs like PEG 1000. nih.gov This is attributed to the lower viscosity and greater molecular mobility in PEG 400. nih.gov One study found that at 80°C, cetirizine was esterified approximately 240 times faster than another carboxylic acid-containing drug, indomethacin (B1671933), under similar conditions in PEG 400. nih.gov

However, this reactivity also highlights a potential for drug-excipient incompatibility, as the formation of these esters can occur during formulation and storage, potentially reducing the shelf-life of liquid preparations containing both cetirizine and PEGs. nih.gov For example, the predicted shelf-life (t95%) for a cetirizine formulation in PEG 400 at 25°C was estimated to be only 30 hours. nih.gov Studies on marketed oral solutions of cetirizine containing polyols like sorbitol and glycerol (B35011) have detected cetirizine esters, confirming that this reaction can occur in finished pharmaceutical products. nih.gov

| Parameter | Condition | Finding | Reference |

|---|---|---|---|

| Relative Reaction Rate | Cetirizine vs. Indomethacin in PEG 400 at 80°C | Cetirizine esterified ~240 times faster than indomethacin. | nih.gov |

| Effect of PEG Molecular Weight | Esterification rate in PEG 1000 vs. PEG 400 | Rate constants decreased by a factor of 10 in PEG 1000 compared to PEG 400. | nih.gov |

| Predicted Shelf-Life (t95%) | Cetirizine in a PEG 400 formulation at 25°C | Predicted to be approximately 30 hours. | nih.gov |

| Activation Energy (Ea) | Ester formation in PEG 400 | Determined to be 70 kJ/mol. | researchgate.net |

| Ester Formation in Formulations | Cetirizine with sorbitol/glycerol at 40°C | >1% of cetirizine transformed into a monoester within 1 week. | nih.gov |

Propiedades

Fórmula molecular |

C23H29ClN2O4 |

|---|---|

Peso molecular |

432.9 g/mol |

Nombre IUPAC |

2-hydroxyethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-16-29-18-22(28)30-17-15-27/h1-9,23,27H,10-18H2 |

Clave InChI |

FSIOECPQMZXWHY-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCOCC(=O)OCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Synthetic Methodologies for Cetirizine Polyethylene Glycol Ester Conjugates

Esterification Reaction Mechanisms for Carboxylic Acid-PEG Conjugation

The core chemical transformation in the synthesis of Cetirizine (B192768) PEG Ester is the formation of an ester linkage. This involves the reaction of a carboxylic acid with an alcohol, a process that is fundamentally a reversible reaction.

The formation of the ester bond between cetirizine and PEG proceeds via a nucleophilic acyl substitution mechanism. This is a characteristic reaction of carboxylic acid derivatives where a nucleophile replaces a leaving group on an acyl carbon. masterorganicchemistry.comlibretexts.org

In this specific synthesis, the key steps are:

Nucleophilic Attack: The terminal hydroxyl group (-OH) of the polyethylene (B3416737) glycol molecule acts as the nucleophile. The oxygen atom of this hydroxyl group attacks the electrophilic carbonyl carbon of cetirizine's carboxylic acid group.

Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbonyl π-bond and the formation of a transient, unstable tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the elimination of a leaving group, which, in this context, is a hydroxyl group that subsequently becomes a water molecule after proton transfer.

Polyethylene glycol is a diol, meaning it has hydroxyl groups at both ends of its polymer chain. This structure presents the possibility of forming both a monoester (where one molecule of cetirizine is attached to one end of the PEG chain) and a di-ester (where cetirizine molecules are attached to both ends). sdiarticle4.com

The relative yield of monoester versus di-ester is primarily controlled by the stoichiometry of the reactants. scielo.br To favor the formation of the monoester product, an excess of polyethylene glycol is typically used in the reaction. scielo.br By ensuring PEG is the limiting reagent, the statistical probability of a single cetirizine molecule reacting with both ends of the same PEG chain is significantly reduced. Analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) have been utilized to confirm the predominant formation of the monoester product under typical synthesis conditions, with no significant evidence of di-esterification reported.

Catalysis and Reaction Conditions in Cetirizine PEG Ester Synthesis

To overcome the activation energy barrier and increase the rate of the esterification reaction between cetirizine and PEG, various catalytic methods are employed. The choice of catalyst and reaction conditions significantly influences reaction efficiency, yield, and purity of the final product.

Strong mineral acids, such as sulfuric acid (H₂SO₄), are commonly used as catalysts for esterification. The mechanism of acid catalysis involves the protonation of the carbonyl oxygen of the cetirizine carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of PEG.

The reaction is typically conducted under anhydrous conditions to minimize the reverse reaction—acid-catalyzed hydrolysis of the ester. Temperature is a critical parameter, with studies often conducted in the range of 50–80°C to achieve a reasonable reaction rate. nih.gov

| Parameter | Condition/Observation | Source(s) |

| Catalyst | Strong mineral acid (e.g., Sulfuric Acid) | |

| Mechanism | Protonation of carbonyl oxygen, increasing electrophilicity of carbonyl carbon. | |

| Key Condition | Anhydrous environment to prevent hydrolysis. | |

| Byproduct Removal | Use of molecular sieves to sequester water and shift equilibrium. | |

| Temperature Range | Typically 50-80°C. | nih.gov |

An alternative, "green chemistry" approach involves the use of enzymes, specifically lipases, as biocatalysts. Lipases are highly efficient in catalyzing esterification reactions under milder conditions than chemical catalysts. scielo.br This method offers advantages such as high specificity, which reduces the formation of unwanted side products, and operation at lower temperatures. mdpi.com

The enzyme Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been documented as an effective biocatalyst for producing various esters. In this process, the enzyme's active site facilitates the nucleophilic attack of the PEG hydroxyl group on the cetirizine carboxylic acid. Enzymatic synthesis can achieve very high conversion rates, often exceeding 98% under optimized conditions, providing a sustainable and effective route to high-purity Cetirizine PEG Ester.

| Parameter | Condition/Observation | Source(s) |

| Catalyst | Lipase enzymes (e.g., Novozym® 435) | |

| Advantages | High specificity, milder reaction conditions, reduced side reactions, high conversion rates (>98%). | mdpi.com |

| Mechanism | Enzyme's active site facilitates the esterification reaction. | |

| Approach | Considered a "green chemistry" alternative to traditional acid catalysis. |

Carbodiimide-mediated coupling is a widely used method for forming ester and amide bonds. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling agent that activates the carboxylic acid group of cetirizine. The reaction proceeds by the addition of the carboxylic acid to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of PEG.

Triethylamine (TEA), a tertiary amine base, is often included in these reactions. google.com While not directly part of the coupling mechanism in the same way as DCC, it acts as an acid scavenger, neutralizing any acidic byproducts that may be formed during the reaction. google.com This helps to maintain a favorable reaction environment and can prevent unwanted side reactions. The final products of this coupling are the desired Cetirizine PEG Ester and a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can often be removed by filtration. researchgate.net

Impact of Temperature and Reaction Time Control

Table 1: Effect of Temperature on Cetirizine Esterification in PEG 400

| Temperature | Reaction Rate | Stability Considerations |

|---|---|---|

| 50°C | Slow | High product stability, but very long reaction time required. nih.gov |

| 60°C | Moderate | Good balance of reaction speed and stability. nih.gov |

| 70°C | Optimal | Considered optimal for balancing reaction rate and product stability. nih.gov |

This table summarizes findings from kinetic studies on the esterification of cetirizine.

Anhydrous Conditions to Mitigate Hydrolysis

The esterification of cetirizine with PEG is a reversible condensation reaction, meaning that water is produced as a byproduct. According to Le Châtelier's principle, the presence of this water can drive the reaction in reverse—a process known as hydrolysis—cleaving the ester bond and reducing the final product yield. Therefore, maintaining anhydrous (water-free) conditions is paramount for maximizing the formation of the Cetirizine PEG Ester.

To achieve this, the reaction is typically conducted in a moisture-controlled environment. One common technique is the use of molecular sieves, which are materials that can selectively adsorb the small water molecules produced during the reaction. By sequestering this water, the equilibrium is continuously shifted in favor of the forward reaction (esterification), thereby enhancing the conversion of cetirizine into its PEG ester conjugate.

Influence of Polyethylene Glycol Characteristics on Conjugation Efficiency

Effect of PEG Molecular Weight on Esterification Rates and Viscosity

The molecular weight of the polyethylene glycol used as a reactant and solvent medium has a profound impact on the efficiency of the conjugation process. Kinetic studies comparing different PEG grades, such as PEG 400 and PEG 1000, have revealed significant differences in reaction rates. nih.govresearchgate.net The esterification of cetirizine proceeds substantially faster in lower molecular weight PEGs. nih.gov

Specifically, the rate constants for the esterification of cetirizine in PEG 1000 were found to be approximately 10 times lower than those in PEG 400 under similar temperature conditions. nih.govresearchgate.net This marked difference is primarily attributed to the higher viscosity of PEG 1000. nih.govresearchgate.net Increased viscosity impedes the molecular mobility and diffusion of the reactants, slowing down the rate at which cetirizine and PEG molecules can interact to form the ester. In contrast, the lower viscosity of PEG 400 facilitates greater reactant diffusion, leading to a significantly faster reaction. For example, at 80°C, cetirizine was found to esterify about 240 times faster than another carboxylic acid-containing drug, indomethacin (B1671933), in PEG 400. nih.gov

Table 2: Comparison of PEG Molecular Weight on Cetirizine Esterification

| PEG Grade | Relative Viscosity | Impact on Reactant Diffusion | Relative Esterification Rate |

|---|---|---|---|

| PEG 400 | Lower | Enhanced molecular mobility and diffusion. | High (Approx. 10x faster than PEG 1000). nih.gov |

This interactive table illustrates the inverse relationship between PEG molecular weight/viscosity and the rate of esterification.

Stoichiometric Considerations for Optimal Product Yield

The stoichiometry, or the molar ratio of the reactants, is a key parameter that must be controlled to optimize the yield of Cetirizine PEG Ester. While the theoretical reaction involves a 1:1 molar ratio between the carboxylic acid group of cetirizine and the terminal hydroxyl groups of PEG, in practice, an excess of PEG is often employed.

Purification Strategies for Cetirizine Polyethylene Glycol Esters

Following the synthesis, a robust purification strategy is essential to isolate the Cetirizine PEG Ester from unreacted starting materials and any by-products formed during the reaction. The primary components to be removed from the crude reaction mixture are unreacted cetirizine, excess polyethylene glycol, and potential degradation products such as Cetirizine N-oxide. researchgate.net

The principal technique utilized for both the analysis and purification of Cetirizine PEG Ester conjugates is High-Performance Liquid Chromatography (HPLC). nih.gov Specifically, reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. This chromatographic technique effectively separates the components of the mixture based on differences in their polarity. The relatively more hydrophobic ester conjugate can be resolved and isolated from the more polar parent cetirizine molecule and other impurities. The purity of the final isolated product is also assessed using HPLC coupled with UV or mass spectrometry (MS) detectors. nih.govnih.gov

Advanced Analytical Characterization of Cetirizine Polyethylene Glycol Esters

Spectroscopic Approaches for Conjugate Confirmation

Spectroscopy is a fundamental tool for verifying the formation of the Cetirizine (B192768) PEG Ester. These techniques provide detailed information about the molecule's atomic connectivity and the presence of specific functional groups, confirming that the esterification reaction between cetirizine and polyethylene (B3416737) glycol has occurred as intended.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a powerful method for the definitive structural elucidation of the Cetirizine PEG Ester conjugate. It provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of the newly formed ester linkage and the identification of the constituent parts of the conjugate.

The successful formation of the ester is confirmed by observing characteristic chemical shifts of protons adjacent to the reaction site. For instance, the protons on the carbon atom of the PEG chain that is now bonded to the ester oxygen will experience a downfield shift compared to their position in the parent PEG alcohol. Similarly, the protons of the ethoxy group on the cetirizine moiety adjacent to the new ester carbonyl group will also show a shift. researchgate.net

Key features expected in the ¹H-NMR spectrum of a Cetirizine PEG Ester are summarized below:

| Structural Moiety | Expected ¹H-NMR Signal (ppm) | Description |

| PEG Backbone | ~3.6 | A prominent, large singlet or multiplet corresponding to the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-). |

| Cetirizine Aromatic Protons | >7.0 | Signals in the aromatic region corresponding to the protons on the phenyl and chlorophenyl rings. |

| Cetirizine Piperazine (B1678402) Ring Protons | Variable | A series of multiplets for the protons on the piperazine ring. researchgate.net |

| Shifted PEG Terminal Protons | >4.0 | The signal for the CH₂ group of the PEG chain directly attached to the ester oxygen, shifted downfield from the main PEG backbone signal. |

By integrating the peak areas of the characteristic PEG backbone protons against the signals from the cetirizine aromatic protons, it is possible to estimate the conjugation efficacy and the ratio of PEG to cetirizine in the conjugate.

Infrared (IR) spectroscopy is a rapid and effective technique used to verify the formation of the ester functional group. The IR spectrum of the conjugate is a composite of its precursors but with distinct features that confirm the chemical reaction.

The most direct evidence of successful esterification is the appearance of a strong absorption band characteristic of an ester carbonyl (C=O) stretch. This peak is absent in the spectrum of the starting material, cetirizine, which instead shows a carboxylic acid carbonyl stretch at a lower wavenumber. The disappearance of the broad hydroxyl (-OH) absorption from the carboxylic acid group of cetirizine is another key indicator of a successful reaction.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance |

| Ester Carbonyl (C=O) Stretch | 1735 - 1750 | Appearance confirms the formation of the new ester bond. |

| C-O-C Stretch (PEG Backbone) | ~1100 | A strong, characteristic peak confirming the presence of the PEG chain's ether linkages. |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | Disappearance indicates consumption of the cetirizine starting material. |

Ultraviolet (UV) spectroscopy is primarily used in conjunction with chromatographic techniques like HPLC for the detection and quantification of Cetirizine PEG Esters. researchgate.netresearchgate.net The cetirizine moiety contains chromophores—specifically the chlorophenyl and phenyl rings—that absorb light in the UV region. This property allows for the detection of the molecule.

While the conjugation with PEG does not significantly alter the core chromophore, the UV spectrum can be used to confirm the presence of the cetirizine part of the conjugate. In practice, a specific wavelength, often around 230 nm, is chosen for monitoring the elution of the conjugate from an HPLC column, enabling its quantification. researchgate.net

Chromatographic and Mass Spectrometric Techniques for Purity and Conjugation Analysis

Chromatographic methods are essential for separating the Cetirizine PEG Ester from unreacted starting materials and any side products, thereby allowing for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for assessing the purity of the Cetirizine PEG Ester conjugate and quantifying its concentration. A typical setup involves reverse-phase HPLC (RP-HPLC) coupled with a UV detector. researchgate.netnih.gov

This method effectively separates the more hydrophobic ester conjugate from the more polar unreacted cetirizine and any reaction by-products. The retention time of the conjugate will be longer than that of cetirizine due to the increased hydrophobicity imparted by the ester linkage and the PEG chain. By running standards of known concentrations, a calibration curve can be generated to quantify the amount of Cetirizine PEG Ester in a sample. govst.edu Studies on cetirizine formulations have utilized various mobile phases, often consisting of an acetonitrile (B52724) and aqueous buffer mixture. nih.govmerckmillipore.com

| Parameter | Typical Value / Condition | Purpose |

| Column | C18 Reverse-Phase | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile / Water (or buffer) mixture | Elution of components. nih.govmerckmillipore.com |

| Detection | UV at ~230 nm | Detection and quantification of the cetirizine chromophore. researchgate.net |

| Flow Rate | ~1-2 mL/min | Controls the speed of separation. nih.govmerckmillipore.com |

Chromatograms from HPLC analysis can clearly show distinct peaks for cetirizine and its PEG esters, allowing for the assessment of reaction completion and product purity. researchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution of polymers. shimadzu.com This method is particularly valuable for analyzing Cetirizine PEG Esters because PEG itself is a polymer with a range of molecular weights (i.e., it is polydisperse).

GPC separates molecules based on their size, or hydrodynamic volume, in solution. shimadzu.com Larger molecules elute from the column faster than smaller molecules. When cetirizine is conjugated to PEG, the resulting ester has a higher molecular weight than the starting PEG material. This increase in size can be readily detected by GPC as a shift to a shorter retention time compared to the unreacted PEG.

The technique is crucial for:

Confirming Conjugation: A successful reaction is indicated by the appearance of a new peak at a higher molecular weight than the original PEG.

Determining Molecular Weight Distribution: GPC provides the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the conjugate, which are important quality attributes. shimadzu.com

Assessing Purity: The presence of a peak corresponding to unreacted PEG can indicate an incomplete reaction.

The system is typically calibrated using polymer standards of known molecular weight, such as polystyrene or PEG/PEO standards. shimadzu.comwarwick.ac.uk

Thermal Analysis of Conjugates (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are invaluable for characterizing the physicochemical properties of Cetirizine-PEG esters. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing insight into thermal events like melting (fusion), crystallization, and glass transitions. biomedres.us This information is crucial for understanding the physical state of the conjugate and its stability.

When cetirizine is conjugated with PEG, the thermal properties of the resulting ester are distinct from those of the individual starting materials. A typical DSC analysis involves heating the sample to observe its thermal transitions.

Polyethylene Glycol (PEG) : PEGs are semi-crystalline polymers, and their DSC thermograms show a distinct endothermic peak corresponding to the melting of their crystalline domains. dicp.ac.cn The melting temperature (Tm) and the enthalpy of fusion (ΔHm) are dependent on the molecular weight of the PEG. dicp.ac.cn

Cetirizine : As a crystalline solid, cetirizine exhibits a sharp melting endotherm at its characteristic melting point.

Cetirizine-PEG Ester : In the DSC thermogram of the conjugate, the melting peak corresponding to free cetirizine may disappear or shift significantly. biomedres.us The disappearance of the drug's melting peak is strong evidence of a significant interaction or the formation of a new chemical entity, indicating that the drug is no longer present in its original crystalline form but is covalently linked to the polymer. biomedres.us The thermal characteristics of the PEG portion may also be altered, potentially showing a decrease in crystallinity or a shift in its melting point, reflecting the changes in polymer chain mobility and organization after conjugation.

| Substance | Thermal Event | Typical Temperature (°C) | Interpretation |

|---|---|---|---|

| Cetirizine (Crystalline) | Melting (Tm) | ~110-115 °C | Characteristic melting point of the free drug. |

| PEG 400 | Melting (Tm) | 4-8 °C | Melting of the crystalline fraction of the polymer. researchgate.net |

| PEG 3350 | Melting (Tm) | ~54-58 °C | Higher melting point for higher molecular weight PEG. |

| Cetirizine-PEG Ester | Melting (Tm) | Altered or absent cetirizine peak; shifted PEG peak. | Absence of cetirizine peak confirms conjugation and lack of free crystalline drug. Changes in PEG peak indicate altered polymer morphology. biomedres.us |

Computational and Theoretical Studies of Cetirizine Polyethylene Glycol Conjugates

Molecular Modeling and Dynamics Simulations of PEGylated Systems

Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding how PEGylation—the process of attaching PEG chains to a molecule like Cetirizine (B192768)—alters the drug's behavior in a biological environment. mdpi.comresearchgate.net These simulations can predict the structure and dynamics of the conjugate, offering atomic-scale insights into its interactions with other molecules. mdpi.com

To study PEGylated systems, researchers employ two primary types of MD simulations: All-Atom (AA) and Coarse-Grained (CG). mdpi.com AA simulations represent every atom in the system, providing a high level of detail regarding molecular interactions such as electrostatic forces, hydrophobic interactions, and hydrogen bonding. nih.gov This fine-grained detail is crucial for understanding specific binding events but is computationally expensive, limiting the simulations to shorter timescales and smaller systems. researchgate.netmdpi.com

Conversely, CG simulations simplify the system by grouping multiple atoms into single "beads." aip.orgosti.gov This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales, making it possible to study processes like the self-assembly of PEGylated nanoparticles or their interaction with large biological structures. mdpi.comaip.org While CG models lose some atomic-level detail, they are essential for capturing large-scale conformational changes and dynamic processes. researchgate.netmdpi.com The development of robust force fields, which are the sets of parameters used to calculate energy, is critical for the accuracy of both AA and CG simulations. rsc.org

| Feature | All-Atom (AA) Simulations | Coarse-Grained (CG) Simulations |

| Level of Detail | Represents every atom individually. nih.gov | Groups of atoms are represented as single "beads". aip.org |

| Computational Cost | High, limiting simulation size and timescale. mdpi.com | Lower, allowing for larger systems and longer simulations. mdpi.com |

| Typical Applications | Detailed analysis of binding sites, hydrogen bonds, and specific molecular interactions. nih.gov | Study of large-scale phenomena like polymer conformation, self-assembly, and membrane interactions. mdpi.comaip.org |

| Key Requirement | Accurate and detailed force fields (e.g., GAFF, OPLS). rsc.org | Simplified but representative force fields (e.g., MARTINI). aip.org |

The dynamics of the PEG chain are also critical. Simulations show that PEG chains are highly dynamic and can shield the conjugated drug from interactions with plasma proteins, which is a key mechanism for increasing the drug's circulation lifetime. nih.govfigshare.com The flexibility and hydrophilicity of the PEG chain allow it to form hydrogen bonds with water molecules, creating a hydration shell that further contributes to this shielding effect. nih.govfigshare.com Computational studies can quantify properties such as the radius of gyration and the solvent-accessible surface area (SASA) to characterize these conformational changes and their impact. nih.gov

A primary goal of simulating PEGylated systems is to predict their interactions with biological components. MD simulations can model how a Cetirizine-PEG conjugate interacts with cell membranes and proteins. mdpi.com For instance, simulations can reveal whether the conjugate is likely to be repelled by or insert into a lipid bilayer. mdpi.comnih.gov The hydrophilic PEG layer generally reduces nonspecific interactions and protein adsorption on the surface of drug carriers. nih.govacs.org

Simulations have shown that PEG chains can interact with specific amino acid residues on a protein's surface. nih.govacs.org They tend to accumulate around non-polar residues while avoiding polar ones. researchgate.net The presence of charged residues, such as lysine (B10760008) and arginine, can also lead to specific hydrogen bonding interactions that stabilize the PEG-protein complex. nih.govacs.org These computational predictions help explain how PEGylation can modulate the biological activity and distribution of a drug. mdpi.comnih.gov

Quantum Mechanics (QM) and Density Functional Theory (DFT) Analyses in Prodrug Design

The conversion of the inactive Cetirizine PEG ester prodrug to the active Cetirizine molecule occurs via ester hydrolysis. Quantum mechanics (QM) and Density Functional Theory (DFT) are powerful computational methods used to study the mechanisms of chemical reactions at the electronic level. tandfonline.comnih.govijirt.org These approaches are critical for understanding and optimizing the hydrolysis rate, a key parameter in prodrug design. tandfonline.comresearchgate.net

DFT calculations are employed to map the potential energy surface of the ester hydrolysis reaction. rsc.orgrsc.org This allows for the precise determination of the structures of reactants, intermediates, transition states, and products. researchgate.net For acid-catalyzed ester hydrolysis, a common mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. rsc.orgaip.org

By calculating the energies of these structures, DFT can identify the rate-determining step of the reaction and its corresponding activation energy (Ea). rsc.orgaip.org A lower activation energy implies a faster reaction rate. These calculations provide detailed mechanistic insights, such as whether the reaction proceeds through a stepwise or concerted mechanism. rsc.orgresearchgate.net For example, DFT studies have shown that acid-catalyzed hydrolysis is often a two-step process where the initial protonation requires an activation energy of 4–10 kcal/mol and is the rate-controlling step. rsc.org

| Parameter | Description | Typical Application in Hydrolysis Studies |

| Ground State Structure | The lowest energy conformation of a molecule (reactant, intermediate, or product). | Used to determine the overall thermodynamics (reaction energy) of the hydrolysis process. researchgate.net |

| Transition State (TS) | The highest energy structure along the reaction pathway connecting reactants to products. | The energy of the TS is used to calculate the activation energy, which governs the reaction rate. ijirt.orgaip.org |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key parameter for predicting the rate of ester cleavage and subsequent drug release. rsc.orgaip.org |

While simple ester hydrolysis is the primary activation mechanism for a prodrug like Cetirizine PEG ester, computational methods can also provide insights into more complex catalytic processes involving electron transfer (ET). nih.gov DFT and related methods are used to study the electronic interactions between a substrate and a catalyst. acs.orgchemrxiv.org

These calculations can determine diabatic couplings and reorganization energies, which are key parameters in Marcus Theory for electron transfer rates. acs.orgchemrxiv.org By analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand how charge is redistributed during a reaction. researchgate.net This is particularly relevant in enzymatic catalysis, where amino acid residues in an active site can facilitate the reaction through charge stabilization and electron transfer. nih.gov Computational analysis can identify which systems are most promising for catalysis by determining whether the catalytically active electron transfer state is thermodynamically stable. nih.gov

Structure-Property Relationships from Computational Predictions

Computational and theoretical studies are instrumental in predicting how the conjugation of polyethylene (B3416737) glycol (PEG) to cetirizine influences the molecule's physicochemical and pharmacokinetic properties. Although specific computational models dedicated exclusively to the cetirizine PEG ester are not extensively documented in publicly available literature, established principles from molecular dynamics (MD) simulations, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies on PEGylated small molecules provide a robust framework for predicting its behavior. These predictive models are crucial for optimizing the design of the conjugate to enhance its therapeutic profile.

The primary structural variables in cetirizine PEG conjugates are the length of the PEG chain and the nature of the ester linkage. Computational models predict that these variables have a profound impact on properties such as aqueous solubility, hydrodynamic radius, membrane permeability, and interaction with biological macromolecules.

Influence of PEG Chain Length:

Molecular dynamics simulations on various PEGylated small molecules consistently demonstrate that as the length of the PEG chain increases, the hydrodynamic volume of the conjugate grows significantly. mdpi.comnih.gov This increase in size is predicted to have several key consequences for the cetirizine PEG ester:

Increased Aqueous Solubility: The hydrophilic nature of the PEG chain is expected to enhance the water solubility of the inherently less soluble cetirizine. Computational models can predict the solvation free energy, offering a quantitative measure of this improvement. nih.gov

Steric Shielding: A longer PEG chain can form a flexible, dynamic shield around the cetirizine molecule. nih.govnih.gov This "stealth" effect is predicted to reduce interactions with metabolizing enzymes and recognition by the immune system, potentially prolonging the circulation half-life. researchgate.net The extent of this shielding can be quantified computationally by calculating the solvent-accessible surface area (SASA) of the parent drug moiety. nih.gov

Modulated Permeability: While increased size and hydrophilicity can enhance retention in circulation, they are also predicted to decrease passive diffusion across biological membranes. QSAR models can be developed to correlate PEG chain length with predicted intestinal permeability, helping to find an optimal balance for oral absorption. nih.gov

Interactive Data Table: Predicted Effects of PEG Chain Length on Cetirizine Conjugate Properties

| PEG Chain Length (Number of Monomers) | Predicted Hydrodynamic Radius (Å) | Predicted Change in Solvation Free Energy (kcal/mol) | Predicted Solvent-Accessible Surface Area (SASA) of Cetirizine Moiety (Ų) |

| 4 | 8.5 | -5.2 | 150 |

| 8 | 12.1 | -9.8 | 110 |

| 12 | 15.3 | -14.1 | 85 |

| 24 | 22.0 | -25.5 | 60 |

Note: The data in this table is illustrative and based on general principles derived from computational studies of PEGylated small molecules. It serves to demonstrate the expected trends.

Insights from Quantum Mechanical and Molecular Mechanics Studies:

DFT and other quantum mechanical methods can be employed to investigate the electronic structure and stability of the ester bond linking cetirizine and PEG. These calculations can predict the susceptibility of the bond to hydrolysis by modeling the reaction pathway and calculating the activation energy. nih.gov This is critical for designing a prodrug that releases the active cetirizine at a desired rate in a physiological environment.

Molecular mechanics and MD simulations further elucidate the conformational dynamics of the conjugate. dntb.gov.ua These simulations can reveal how the flexible PEG chain interacts with the cetirizine core, potentially influencing its conformation and ability to bind to its target, the H1 receptor. By calculating the binding free energy of the conjugate compared to the parent drug, researchers can predict whether the PEG moiety sterically hinders receptor interaction. mdpi.com

Predictive Modeling of Pharmacokinetic Properties:

QSAR studies play a significant role in predicting the pharmacokinetic behavior of drug candidates. For cetirizine PEG esters, QSAR models can be built to correlate structural descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds) with properties like plasma protein binding and brain-blood barrier penetration. nih.govresearchgate.net Conformational analysis reveals that the zwitterionic nature of cetirizine leads to folded conformers with partial charge neutralization, a property that would be further influenced by PEGylation. nih.gov Computational predictions suggest that the addition of a hydrophilic and flexible PEG chain would likely decrease the potential for brain uptake, thereby reinforcing the non-sedating profile of the drug. nih.gov

Interactive Data Table: QSAR-Based Predictions for a Hypothetical Cetirizine PEG Ester

| Property | Cetirizine (Predicted/Experimental) | Cetirizine PEG Ester (Hypothetical Prediction) | Rationale for Predicted Change |

| LogP (Octanol/Water Partition Coefficient) | 1.5 nih.gov | 0.8 | Increased hydrophilicity from the PEG chain. |

| Aqueous Solubility | High | Very High | Addition of the highly water-soluble PEG polymer. researchgate.net |

| Intestinal Permeability (Papp) | Moderate | Potentially Lowered | Increased molecular weight and hydrodynamic size. researchgate.net |

| Plasma Protein Binding | High (~93%) | Potentially Lowered | Steric hindrance from the PEG chain may interfere with binding to albumin. |

| Brain-Blood Barrier Penetration | Negligible nih.gov | Predicted to be further reduced | Increased molecular size and hydrophilicity. |

Note: This table presents hypothetical predictions based on established principles of PEGylation and QSAR modeling to illustrate the expected impact of conjugation on cetirizine's properties.

Ester Prodrug Design Principles and Structure Activity Relationships in Pegylated Systems

Molecular Architecture and Polymer Design Considerations

The molecular architecture of the PEG carrier is a critical determinant of the resulting prodrug's behavior. Key design considerations include the choice between linear and branched PEG structures, the molecular weight of the PEG chains, and the density at which these chains are attached to the drug or a larger carrier molecule. Each of these factors significantly influences the pharmacokinetics and pharmacodynamics of the PEGylated conjugate.

The choice between a linear and a branched PEG architecture can have profound effects on the stability and in vivo performance of a PEGylated drug conjugate.

Linear PEG: These are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units. They are widely used to improve the solubility and circulation time of therapeutic molecules. For instance, Pegasys®, a linear PEGylated drug, is used to treat hepatitis C by enhancing the drug's stability and extending its half-life.

Branched PEG: These structures have multiple PEG arms extending from a central core. This branching can lead to a higher molecular weight and a more significant shielding effect for the conjugated drug. Research has shown that branched PEGylation can offer improved stability against enzymatic degradation compared to linear PEGs. Furthermore, studies on nanoparticles have indicated that high-density branched PEG coatings can enhance diffusion through the extracellular matrix and mucus compared to linear PEG coatings of the same molecular weight. While a direct comparison of viscosity radii between linear and branched PEG-protein conjugates of the same total molecular weight showed no significant difference, the in vivo circulation half-lives of branched PEG-proteins are often extended. This suggests that factors other than just hydrodynamic size, such as the degree of shielding and flexibility, contribute to their enhanced therapeutic performance.

| Characteristic | Linear PEG | Branched PEG | References |

|---|---|---|---|

| Structure | Single, unbranched chain of ethylene glycol units. | Multiple PEG arms extending from a central core. | |

| Stability | Generally stable, but may be more susceptible to enzymatic degradation. | Offers improved stability against enzymatic digestion. | |

| Hydrodynamic Volume | Increases with molecular weight. | For the same total molecular weight, viscosity radii are not significantly different from linear PEGs. | |

| In Vivo Circulation | Effectively extends circulation time. | Often results in longer in vivo circulation half-lives compared to linear PEGs. | |

| Diffusion | Effective, but may be less efficient in dense biological matrices. | May significantly increase the diffusion profile of nanoparticles in the extracellular matrix and mucus. |

The molecular weight of the PEG chain is a crucial parameter that directly influences the physicochemical properties and in vivo behavior of the drug conjugate.

Kinetic studies on the esterification of cetirizine (B192768) with different molecular weights of PEG have demonstrated that the reaction rate is significantly affected. For example, the esterification of cetirizine was found to be approximately 10 times slower in PEG 1000 compared to PEG 400, a difference attributed to the increased viscosity of the higher molecular weight PEG. This highlights that the selection of PEG molecular weight can be a critical factor in the synthesis and formulation of the prodrug.

The molecular weight of PEG also plays a significant role in the drug release profile. While it may not always directly affect the rate of drug release, it can influence the permeability of the drug delivery system. In the context of PEGylated

Linker Chemistry and its Role in Controlled Release

Enzyme-Cleavable Linkers for Targeted Activation

The strategic design of prodrugs often incorporates enzyme-cleavable linkers to achieve targeted release of a therapeutic agent. researchgate.net This approach leverages the differential expression of enzymes between target tissues, such as tumors, and healthy tissues. researchgate.netacs.org By engineering a linker that is stable in the general circulation but susceptible to cleavage by enzymes overexpressed at the site of action, the active drug can be selectively liberated, enhancing its therapeutic index while minimizing systemic toxicity. researchgate.netaxispharm.com

Enzyme-cleavable linkers are a sophisticated strategy, particularly in the realm of antibody-drug conjugates (ADCs), to ensure that the cytotoxic payload is released preferentially within the target cell or its microenvironment. axispharm.com These linkers are designed to be stable in the bloodstream and are selectively cleaved by enzymes that are abundant in specific cellular compartments, like lysosomes, or in the tumor microenvironment. axispharm.comiiarjournals.org Common enzymes utilized for this purpose include proteases, glycosidases, and esterases, which recognize and hydrolyze specific chemical bonds within the linker structure. axispharm.com

A variety of enzyme-cleavable linkers have been developed, each with distinct mechanisms of action. Some of the most well-characterized examples include:

Peptide-Based Linkers: These are among the most widely used enzyme-cleavable linkers, often designed to be substrates for lysosomal proteases such as cathepsins. iiarjournals.orgnih.gov Cathepsin B, for instance, is a lysosomal cysteine protease that is frequently overexpressed in various tumor types. iiarjournals.org Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys) are efficiently cleaved by cathepsin B following internalization of the ADC into the target cell. nih.govcreativebiolabs.net The cleavage of the peptide bond often triggers a self-immolative cascade that results in the release of the unmodified parent drug. creativebiolabs.net

β-Glucuronide Linkers: These linkers utilize the enzyme β-glucuronidase, which is found at high concentrations in the tumor microenvironment and within lysosomes. nih.govcreativebiolabs.net The linker consists of a hydrophilic sugar moiety (glucuronic acid) connected to the drug. creativebiolabs.net Cleavage of the glycosidic bond by β-glucuronidase initiates a self-immolative process, typically involving a p-aminobenzyl alcohol (PAB) spacer, to release the active drug. creativebiolabs.net

Phosphatase-Cleavable Linkers: These linkers are designed to be cleaved by phosphatases, enzymes that hydrolyze phosphate (B84403) esters. nih.gov This strategy can be employed to deliver drugs to tissues with high phosphatase activity. nih.gov

The success of an enzyme-cleavable linker strategy hinges on the careful balance between stability in circulation and efficient cleavage at the target site. axispharm.com The linker must be robust enough to prevent premature drug release, which could lead to off-target toxicity, yet labile enough to ensure rapid activation upon reaching the intended cellular or tissue compartment.

| Linker Type | Cleaving Enzyme | Typical Location of Enzyme | Example Sequence/Moiety |

|---|---|---|---|

| Peptide-Based | Cathepsin B | Lysosomes, Tumor Microenvironment | Valine-Citrulline (Val-Cit) |

| Peptide-Based | Cathepsin B | Lysosomes, Tumor Microenvironment | Phenylalanine-Lysine (Phe-Lys) |

| β-Glucuronide | β-Glucuronidase | Lysosomes, Tumor Microenvironment | Glucuronic Acid |

| Phosphatase-Cleavable | Phosphatases | Tissues with high phosphatase activity | Phosphate Ester |

Modulation of Esterase-Mediated Activation through Structural Design

The rate of esterase-mediated activation of a prodrug can be precisely controlled through strategic structural modifications of the ester moiety. nih.govresearchgate.net This modulation is crucial for optimizing the pharmacokinetic profile of a drug, ensuring that the active form is released at the desired rate and location. researchgate.net The primary factors influencing the rate of enzymatic hydrolysis are steric hindrance and electronic effects within the prodrug structure. nih.govauburn.edu

Steric Hindrance: The presence of bulky chemical groups near the ester bond can physically obstruct the approach of the esterase enzyme to its active site, thereby slowing down the rate of hydrolysis. nih.govauburn.edu This principle of "steric inhibition" is a powerful tool in prodrug design. auburn.edu For instance, increasing the size and branching of the alkyl group in an ester can significantly decrease its susceptibility to enzymatic cleavage. researchgate.net A study investigating the hydrolysis of indomethacin (B1671933) prodrugs found that the hydrolytic rate of a 1-methylpentyl (hexan-2-yl) ester was ten times lower than that of a 4-methylpentyl ester in the presence of human carboxylesterase 1 (hCE1). nih.govresearchgate.net This demonstrates that even subtle changes in the branching of the alkyl chain can have a profound impact on the rate of activation. nih.gov

Electronic Effects: The electronic properties of the groups surrounding the ester bond also play a critical role in determining the rate of hydrolysis. researchgate.net Electron-withdrawing groups attached to the alcohol or carboxylic acid portion of the ester can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the active site of the esterase. auburn.edursc.org Conversely, electron-donating groups can decrease the rate of hydrolysis by reducing the partial positive charge on the carbonyl carbon. auburn.edu For example, research has shown that human carboxylesterase 2 (hCE2) is particularly sensitive to the electron density of the substrate. nih.gov A 3.5-fold difference in the hydrolysis rate was observed between a p-bromophenyl ester and a p-acetylphenyl ester, highlighting the significant influence of electronic factors. nih.gov

By carefully considering both steric and electronic factors, medicinal chemists can fine-tune the lability of the ester bond to achieve a desired release profile. This allows for the design of prodrugs that are stable in the gastrointestinal tract and bloodstream but are rapidly cleaved by esterases in the target tissue or cell. researchgate.net

| Structural Modification | Effect on Hydrolysis Rate | Underlying Principle | Example |

|---|---|---|---|

| Increased steric bulk near the ester bond | Decrease | Steric hindrance of enzyme active site | Branched alkyl esters vs. linear alkyl esters |

| Electron-withdrawing groups | Increase | Increased electrophilicity of the carbonyl carbon | p-Acetylphenyl ester vs. p-bromophenyl ester |

| Electron-donating groups | Decrease | Decreased electrophilicity of the carbonyl carbon | - |

Carboxylic Acid PEGylation Strategies and Their Application

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. wikipedia.orgbroadpharm.com When the parent drug contains a carboxylic acid functional group, several PEGylation strategies can be utilized to form a PEG ester prodrug. labinsights.nl This approach can enhance water solubility, increase systemic circulation time, and reduce immunogenicity. wikipedia.orgnih.gov

The most common method for PEGylating carboxylic acids involves the use of an amine-functionalized PEG (PEG-NH2). jenkemusa.com This reaction typically requires the presence of a coupling agent to activate the carboxylic acid, facilitating the formation of a stable amide bond between the PEG and the drug. jenkemusa.comnumberanalytics.com Commonly used coupling agents include water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) for aqueous reactions. jenkemusa.commdpi.com For non-aqueous conditions, dicyclohexylcarbodiimide (B1669883) (DCC) is frequently employed. jenkemusa.com

Another approach involves the esterification of the carboxylic acid with a hydroxyl-terminated PEG (PEG-OH). This reaction can be catalyzed by an acid or base, or it can be facilitated by activating the carboxylic acid. The resulting ester linkage is designed to be hydrolyzed in vivo by esterases, releasing the active carboxylic acid-containing drug.

The choice of PEGylation strategy and the specific characteristics of the PEG polymer, such as its molecular weight and architecture (e.g., linear or branched), can significantly impact the properties of the resulting conjugate. For instance, a study on the esterification of cetirizine, a carboxylic acid-containing drug, with PEG found that the reaction rate was significantly influenced by the molecular weight of the PEG. nih.gov The esterification of cetirizine was approximately 240 times faster than that of indomethacin at 80°C in PEG 400. nih.gov Furthermore, the rate of esterification in PEG 1000 was 10 times slower than in PEG 400, likely due to the increased viscosity of the higher molecular weight PEG. nih.gov

The hydrolytic stability of the resulting PEG ester is a critical parameter that must be carefully controlled. The rate of ester cleavage will determine the release kinetics of the active drug. This stability is influenced by factors such as the pH of the surrounding environment and the specific structure of the ester linkage.

| PEGylation Strategy | Functionalized PEG | Coupling/Activating Agents | Resulting Linkage |

|---|---|---|---|

| Carbodiimide-mediated coupling | Amine-PEG (PEG-NH2) | EDC/NHS (aqueous), DCC (non-aqueous) | Amide |

| Esterification | Hydroxyl-PEG (PEG-OH) | Acid/base catalysis or activated carboxylic acid | Ester |

| Reaction with PEG-halides | PEG-halide (e.g., PEG-Br) | Deprotonated carboxylic acid | Ester |

Analytical Methodologies for Quantitative Assessment of Pegylated Conjugates in Research

Chromatographic Methods for Quantitative Analysis of Intact Conjugates

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the quantitative analysis of intact Cetirizine (B192768) PEG Ester. These methods are essential for separating the final conjugate from starting materials and by-products, such as unreacted cetirizine, excess PEG, and potential degradation products like Cetirizine N-oxide. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. google.com This setup effectively separates the more hydrophobic Cetirizine PEG Ester from the more polar parent cetirizine molecule. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of all components in the reaction mixture. sielc.com

For quantitative purposes, HPLC is typically coupled with an ultraviolet (UV) detector. nih.govnih.gov The concentration of the Cetirizine PEG Ester can be determined by comparing its peak area in the chromatogram to that of a calibration curve constructed from standards of known concentration. researchgate.net Kinetic studies of the esterification reaction between cetirizine and PEG rely on HPLC-UV to monitor the concentration of the reactants and products over time. nih.gov

Coupling HPLC with mass spectrometry (LC-MS) provides both quantitative data and structural confirmation. nih.gov LC-MS is used to identify the reaction products, confirming the formation of the desired monoester and detecting any side products. nih.gov Studies have employed HPLC-MS to confirm the formation of a monoester product with no evidence of di-esterification under typical synthesis conditions.

Table 1: Typical HPLC Parameters for Cetirizine PEG Ester Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Chromatographic Column | Reverse-Phase C18 (e.g., Waters Sunfire C18, 4.6 x 250 mm, 5 µm) google.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M Sodium Dihydrogen Phosphate (B84403), pH 3.8) google.com | Elutes compounds from the column; gradient allows for separation of components with different polarities. |

| Flow Rate | 1.0 mL/min google.com | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Column Temperature | 40 °C google.com | Maintains consistent retention times and improves peak shape. |

| Detection Wavelength (UV) | 232 nm google.com | Wavelength at which cetirizine and its ester show strong absorbance for quantification. |

| Injection Volume | 10 µL google.com | The volume of the sample introduced into the HPLC system. |

Immunoenzymatic Assays (e.g., ELISA) for PEGylated Species Detection

Immunoenzymatic assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for detecting and quantifying PEGylated molecules. acs.orgiqvia.com While HPLC methods measure the entire conjugate, ELISAs can be designed to specifically target the PEG portion of the molecule, making them a valuable tool for pharmacokinetic studies and product development. acs.orgnih.gov

The development of monoclonal antibodies that bind to the repeating ethylene (B1197577) oxide subunits of the PEG backbone has enabled the creation of sandwich ELISAs for a wide range of PEGylated compounds. nih.govacs.org In a typical anti-PEG sandwich ELISA, a capture antibody against PEG is coated onto a microtiter plate. The sample containing the Cetirizine PEG Ester is then added, and the conjugate is captured by the antibody. A second, detection antibody (also against PEG and labeled with an enzyme) is then added, which binds to a different epitope on the PEG chain. The amount of bound enzyme is proportional to the concentration of the PEGylated conjugate and is measured by adding a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent). nih.govnih.gov

These assays can achieve very low detection limits, often in the low ng/mL range, providing significantly greater sensitivity than many other methods. nih.govacs.org The sensitivity of these assays can be influenced by the length of the PEG chain, with longer chains often leading to stronger signals and lower detection limits. nih.gov Different ELISA formats, such as those based on chemiluminescence or electrochemiluminescence, can offer even greater sensitivity compared to traditional absorbance-based ELISAs. nih.gov The presence of free PEG molecules or certain biological matrix components can potentially interfere with the assay, but modern assays are often optimized to tolerate these effects. nih.govacs.org

Table 2: Comparison of ELISA Formats for Anti-PEG Antibody Detection

| ELISA Format | Detection Principle | Key Features & Benefits | Reported Sensitivity (Example) nih.gov |

|---|---|---|---|

| Absorbance-Based (Conventional) | Enzyme (e.g., HRP) converts a chromogenic substrate, and the resulting color change is measured by a spectrophotometer. | Widely used, well-established protocols. researchgate.net | Lower sensitivity compared to other formats. |

| Chemiluminescence-Based (CL) | Enzyme converts a substrate to a light-emitting product. The light signal is measured by a luminometer. nih.gov | Offers significantly higher sensitivity than absorbance-based methods. nih.gov | LLOQ: ~37 pg/mL |

| Electrochemiluminescence-Based (ECL) | A voltage is applied to specific labels (e.g., SULFO-TAG™), initiating an electrochemical reaction that produces light at an electrode surface. nih.gov | Very high sensitivity, low background noise, and a wide dynamic range. nih.gov | LLOQ: ~30 pg/mL |

LLOQ: Lower Limit of Quantification

Spectroscopic and Other Physical Methods for Characterization of PEGylated Components

Mass Spectrometry (MS) is a powerful tool for confirming the identity and molecular weight of the conjugate. When coupled with liquid chromatography (LC-MS), it provides direct evidence of successful esterification by detecting the molecular ion of the newly formed ester. nih.gov A key characteristic of PEGylated compounds in MS analysis is the appearance of a distribution of peaks, with each peak corresponding to a conjugate with a different number of ethylene oxide units (a result of the polydispersity of PEG). These ions are typically separated by 44.03 Da, the mass of a single ethylene oxide repeating unit (C₂H₄O), which confirms the presence of the PEG chain. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation by showing characteristic fragments of both the cetirizine and PEG portions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is used for detailed structural analysis. nih.gov The formation of the ester bond between cetirizine's carboxylic acid and PEG's terminal hydroxyl group can be confirmed by observing characteristic downfield shifts in the signals of protons adjacent to the newly formed ester linkage. Furthermore, the disappearance of the broad signal from the carboxylic acid's hydroxyl proton in cetirizine provides strong evidence of a successful reaction. Comparing the ¹H NMR spectrum of the conjugate to those of the starting materials (cetirizine and PEG) allows for the unambiguous assignment of protons and confirmation of the covalent linkage. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy verifies the formation of the ester functional group. The most direct evidence of esterification in the FTIR spectrum is the appearance of a strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. This peak is absent in the spectrum of the parent cetirizine, which shows a carboxylic acid C=O stretch at a lower wavenumber. Other key features include a very strong and characteristic peak for the ether (C-O-C) linkages of the PEG backbone around 1100 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid group of cetirizine.

Table 3: Key Spectroscopic Features for Characterization of Cetirizine PEG Ester

| Analytical Method | Key Feature / Signal | Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak | Confirms the molecular weight of the intact conjugate. |

| Series of ions separated by 44.03 Da | Confirms the presence of the PEG chain and its polydispersity. | |

| ¹H NMR Spectroscopy | Downfield shift of protons adjacent to the ester bond | Indicates the formation of the covalent ester linkage. researchgate.net |

| Disappearance of the carboxylic acid -OH proton signal | Confirms the consumption of the cetirizine carboxylic acid group. | |

| FTIR Spectroscopy | Strong C=O stretch at ~1735-1750 cm⁻¹ | Direct evidence of the formation of the ester functional group. |

| Strong C-O-C stretch at ~1100 cm⁻¹ | Characteristic signal confirming the presence of the PEG backbone. |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing Cetirizine PEG esters, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : Cetirizine PEG esters are typically synthesized via esterification between Cetirizine's carboxylic acid group and PEG's terminal hydroxyl groups. The reaction is catalyzed under acidic or basic conditions, often using coupling agents like carbodiimides. Key factors include temperature (50–80°C), PEG molecular weight (e.g., PEG 400 vs. PEG 1000), and stoichiometric ratios. Higher temperatures accelerate reaction rates but may degrade PEG chains, while lower molecular weight PEGs (e.g., PEG 400) exhibit faster esterification due to reduced steric hindrance .

Q. Which analytical techniques are validated for characterizing Cetirizine PEG ester purity and structural integrity?

- Methodological Answer :

- HPLC-UV/Vis : Quantifies unreacted Cetirizine and monitors ester formation using reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% TFA).

- HPLC-MS : Identifies reaction products (e.g., monoesters, diesters) and degradation impurities via accurate mass determination .

- NMR Spectroscopy : Confirms ester linkage formation (e.g., disappearance of carboxylic acid proton signals, PEG backbone integration) .

- USP/PhEur Guidelines : Reference standards for PEG molecular weight determination via intrinsic viscosity or gel permeation chromatography (GPC) .

Q. How does PEG molecular weight impact the physicochemical stability of Cetirizine PEG esters in formulation matrices?

- Methodological Answer : Lower molecular weight PEGs (e.g., PEG 400) increase ester hydrolysis risk due to higher hydrophilicity and mobility, reducing shelf-life. For example, Cetirizine in PEG 400 formulations showed a predicted t95% (time to 5% degradation) of 30 hours at 25°C, whereas PEG 1000 formulations extended stability by reducing hydrolysis rates 10-fold due to increased viscosity .

Advanced Research Questions

Q. What kinetic models describe the reversible esterification of Cetirizine in PEG matrices, and how are rate constants experimentally derived?

- Methodological Answer : A second-order reversible kinetic model is applied, where:

Rate constants (, ) are determined via HPLC-UV time-course studies at multiple temperatures (50–80°C). Activation energies () are calculated using the Arrhenius equation. For Cetirizine, in PEG 400 at 80°C was ~240x higher than for indomethacin, highlighting reactivity differences among carboxylic acid-containing APIs .

Q. How can researchers mitigate ester hydrolysis and impurity formation during long-term storage of Cetirizine PEG ester formulations?

- Methodological Answer : Strategies include:

- Lyophilization : Remove water to suppress hydrolysis.

- Excipient Screening : Add hydrophobic stabilizers (e.g., triglycerides) to reduce PEG mobility .

- pH Optimization : Maintain pH 5–7 to minimize acid/base-catalyzed degradation.

- Accelerated Stability Studies : Use ICH Q1A guidelines to predict shelf-life under varying humidity/temperature conditions .

Q. What are the critical impurities and degradation products of Cetirizine PEG esters, and how are they profiled using advanced chromatographic techniques?

- Methodological Answer : Key impurities include:

- Unreacted Cetirizine : Quantified via HPLC-UV with LOD <0.1% .

- Di-esters : Formed via over-esterification; resolved using gradient elution HPLC-MS .

- Oxidative Degradants : Identified using LC-QTOF-MS with in-source fragmentation to track PEG chain scission .

Comparative and Mechanistic Studies

Q. How do Cetirizine PEG esters compare to other PEGylated APIs (e.g., indomethacin) in terms of reaction kinetics and formulation challenges?

- Methodological Answer : Cetirizine's esterification rate in PEG 400 is 240x faster than indomethacin at 80°C due to its lower steric hindrance and higher carboxylic acid reactivity. However, indomethacin exhibits better stability in high-molecular-weight PEGs (e.g., PEG 3350) due to reduced water permeability .

Q. What role do PEG ester surfactants play in enhancing the solubility and bioavailability of Cetirizine, and how is this evaluated in vitro?

- Methodological Answer : PEG esters act as non-ionic surfactants , forming micelles that solubilize Cetirizine. Critical micelle concentration (CMC) is determined via surface tension measurements. Bioavailability is assessed using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.